molecular formula C4H6N6 B14871908 2-(2-azidoethyl)-2H-1,2,3-triazole

2-(2-azidoethyl)-2H-1,2,3-triazole

Cat. No.: B14871908
M. Wt: 138.13 g/mol
InChI Key: GSQMPRWOYGWMRH-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of azides and triazoles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a 1,2,3-triazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole derivatives. The reaction conditions usually involve the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

Industrial production of 2-(2-azidoethyl)-2H-1,2,3-triazole may involve large-scale click chemistry processes. The scalability of the CuAAC reaction makes it suitable for industrial applications, where the reaction can be carried out in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(2-azidoethyl)-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, forming stable triazole rings. The azido group acts as a reactive site, enabling the compound to undergo various chemical transformations. In biological systems, the compound can be used to label proteins and other biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways .

Properties

Molecular Formula

C4H6N6

Molecular Weight

138.13 g/mol

IUPAC Name

2-(2-azidoethyl)triazole

InChI

InChI=1S/C4H6N6/c5-9-6-3-4-10-7-1-2-8-10/h1-2H,3-4H2

InChI Key

GSQMPRWOYGWMRH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CCN=[N+]=[N-]

Origin of Product

United States

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